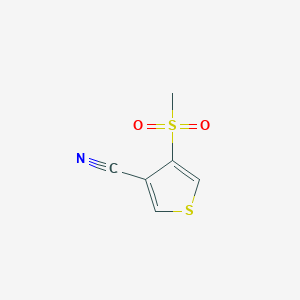![molecular formula C21H20N2O5 B2652818 Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251609-89-8](/img/no-structure.png)
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a chemical compound . It is a highly oxygenated lignanoid containing four five-membered rings, two benzene rings and one acetoxyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . Another method involved the evaporation of solvent on a rota-evaporator and the purification of the crude product by column chromatography using ethyl acetate-hexane (2:98) as an eluent .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported. For example, a mixture of 1,3-benzodioxole-5-carboxaldehyde and 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one in absolute ethanol was refluxed at 353 K for 2 h with continuous stirring, while a few drops of acetic acid were added as a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the compound “Ethyl 4-[(E)-(1,3-benzodioxol-5-ylmethylene)amino]benzoate” has a molecular formula of CHNO, an average mass of 297.305 Da, and a monoisotopic mass of 297.100098 Da .Safety And Hazards
Direcciones Futuras
Future directions could involve the design and synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit, as these compounds have shown potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Further optimization of these compounds could lead to more active analogs and a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Propiedades
Número CAS |
1251609-89-8 |
|---|---|
Nombre del producto |
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
Fórmula molecular |
C21H20N2O5 |
Peso molecular |
380.4 |
Nombre IUPAC |
ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-6-methyl-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H20N2O5/c1-3-26-21(25)18-19(14-8-12(2)4-6-15(14)23-20(18)24)22-10-13-5-7-16-17(9-13)28-11-27-16/h4-9H,3,10-11H2,1-2H3,(H2,22,23,24) |
Clave InChI |
AHDDOAIBTNOXJK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)C)NC1=O)NCC3=CC4=C(C=C3)OCO4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2652735.png)


![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2,5-dimethylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate](/img/structure/B2652738.png)


![Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2652744.png)
![5-(4-chlorobenzoyl)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B2652747.png)

![N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2652749.png)
![5-[(4-Methylphenyl)thio]-2-furaldehyde](/img/structure/B2652750.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2652753.png)
![3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide](/img/structure/B2652755.png)